2-Methoxybenzoylacetonitrile

Description

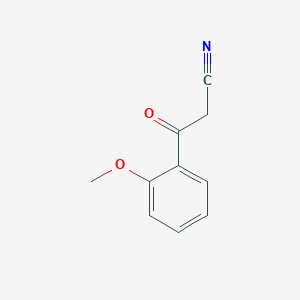

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-5-3-2-4-8(10)9(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOMMMVJTFRJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407161 | |

| Record name | 2-Methoxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35276-83-6 | |

| Record name | 2-Methoxy-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35276-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxybenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Methoxybenzoylacetonitrile

A Technical Guide to the Physicochemical Properties of 2-Methoxybenzoylacetonitrile

Introduction

2-Methoxybenzoylacetonitrile, also known by its systematic name 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. As a β-ketonitrile, its unique structural arrangement, featuring a ketone, a nitrile, and a methoxy-substituted aromatic ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are core scaffolds in many biologically active molecules.[1] This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic profile, and analytical methodologies, offering a foundational resource for researchers in organic synthesis and drug development.

Chemical Identity and Structure

Accurate identification is paramount for both regulatory compliance and scientific reproducibility. The primary identifiers and structural details for 2-Methoxybenzoylacetonitrile are consolidated below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | 3-(2-methoxyphenyl)-3-oxopropanenitrile | N/A |

| Common Name | 2-Methoxybenzoylacetonitrile | [2] |

| CAS Number | 35276-83-6 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol |[2] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing synthetic, purification, and formulation protocols.

Table 2: Physicochemical Data

| Property | Value | Comments and Implications | Source |

|---|---|---|---|

| Appearance | Colorless to light yellow crystal/powder | Visual confirmation of purity; color may indicate impurities. | [3] |

| Melting Point | 89-91°C | A sharp melting range is a key indicator of high purity. | [3] |

| Boiling Point | 331.8°C at 760 mmHg | High boiling point suggests low volatility under standard conditions. | [3] |

| Solubility | Soluble in organic solvents (ethanol, DMF, dichloromethane); almost insoluble in water. | Dictates solvent choice for reactions, extractions, and chromatography. Low water solubility simplifies aqueous workups. |[3] |

The molecule's largely organic structure, dominated by the aromatic ring, underpins its high solubility in nonpolar organic solvents and near-insolubility in water. This differential solubility is a cornerstone of its purification, typically involving extraction from an aqueous phase into an organic solvent like dichloromethane or ethyl acetate, followed by crystallization.

Spectroscopic Profile

The unique electronic and vibrational characteristics of 2-Methoxybenzoylacetonitrile give rise to a distinct spectroscopic fingerprint, which is essential for its identification and structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The expected characteristic absorption bands are:

-

~2250 cm⁻¹ (C≡N Stretch): A sharp, medium-intensity peak characteristic of the nitrile group.

-

~1680 cm⁻¹ (C=O Stretch): A strong, sharp peak corresponding to the aryl ketone carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

~1600-1450 cm⁻¹ (C=C Stretch): Several peaks of varying intensity arising from the aromatic ring.

-

~1250 cm⁻¹ and ~1020 cm⁻¹ (C-O-C Stretch): Strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether bond, respectively.

-

~3050-3000 cm⁻¹ (Aromatic C-H Stretch): Medium to weak bands appearing just above 3000 cm⁻¹.

-

~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): Bands corresponding to the methylene (-CH₂-) and methoxy (-OCH₃) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton:

-

Aromatic Protons (δ 7.0-8.0 ppm): Four protons on the substituted benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para coupling. The ortho-substitution pattern leads to characteristic splitting.

-

Methylene Protons (-CH₂-) (δ ~4.0-4.5 ppm): The two protons of the methylene group adjacent to both the carbonyl and nitrile groups will appear as a singlet.

-

Methoxy Protons (-OCH₃) (δ ~3.9 ppm): The three protons of the methoxy group will appear as a sharp singlet.

-

-

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton:

-

Carbonyl Carbon (C=O) (δ ~190 ppm): The ketone carbon is expected to be significantly downfield.

-

Nitrile Carbon (C≡N) (δ ~115 ppm): The nitrile carbon appears in the characteristic region for this functional group.

-

Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the six carbons of the aromatic ring. The carbon bearing the methoxy group (C-O) will be the most downfield (~158 ppm), while the carbon attached to the benzoyl group will also be downfield.

-

Methoxy Carbon (-OCH₃) (δ ~56 ppm): The carbon of the methoxy group.

-

Methylene Carbon (-CH₂-) (δ ~30-35 ppm): The aliphatic methylene carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value of 175, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation Pathways: The primary fragmentation is expected to occur via cleavage alpha to the carbonyl group (α-cleavage), leading to the formation of a stable acylium ion.

The most prominent fragment ion in the mass spectrum is often the 2-methoxybenzoyl cation at m/z = 135.[4] Subsequent loss of a neutral carbon monoxide (CO) molecule can lead to another significant peak at m/z = 107.

Synthesis and Reactivity

2-Methoxybenzoylacetonitrile is a valuable synthetic intermediate.[1] Its synthesis and subsequent chemical behavior are dictated by its constituent functional groups.

Synthetic Approach

β-Ketonitriles are commonly synthesized via the acylation of nitriles. A prevalent method involves a base-promoted condensation reaction between a suitable ester (e.g., methyl 2-methoxybenzoate) and acetonitrile.[5]

General Synthetic Protocol (Base-Promoted Acylation):

-

A strong base, such as potassium tert-butoxide, is suspended in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).[5]

-

Acetonitrile is added dropwise to the suspension at room temperature to form the nucleophilic carbanion.

-

Methyl 2-methoxybenzoate is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield pure 2-Methoxybenzoylacetonitrile.[5]

Chemical Reactivity

The reactivity of 2-Methoxybenzoylacetonitrile is characterized by its three main functional regions:

-

The α-Methylene Group: The protons on the carbon between the ketone and nitrile groups are acidic and can be easily removed by a base. This allows the molecule to act as a nucleophile in various alkylation and condensation reactions.

-

The Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing pathways to different classes of compounds.

-

The Ketone Group: The carbonyl group can be reduced to a secondary alcohol or participate in reactions with nucleophiles.

-

Aromatic Ring: The methoxy-substituted benzene ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the other functional groups.

Analytical Methodologies

Ensuring the purity and identity of 2-Methoxybenzoylacetonitrile is crucial for its application in sensitive fields like drug development. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, where the aromatic ring exhibits strong absorbance.

-

Standard Preparation: Prepare a stock solution of accurately weighed reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range of the standards.

-

Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

-

Analysis: The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Safety and Handling

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper laboratory safety practices are essential when handling 2-Methoxybenzoylacetonitrile.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term storage, refrigeration at 4°C is recommended.[6]

-

Incompatibilities: Avoid strong oxidizing agents. Contact with strong acids may liberate toxic hydrogen cyanide gas.[6]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

2-Methoxybenzoylacetonitrile is a key chemical building block with a well-defined set of physicochemical properties. Its characteristic solubility, melting point, and spectroscopic fingerprint provide the necessary tools for its identification, purification, and quality control. A thorough understanding of these properties, as outlined in this guide, is fundamental for any scientist or researcher aiming to effectively utilize this versatile compound in the synthesis of more complex and valuable molecules.

References

-

PubChem. Compound Summary for CID 584716, 3-(3-Methoxyphenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for 3-(2-Hydroxy-4-methoxyphenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for 3-(2-Hydroxy-5-methoxyphenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. [Link]

-

NIST. Chemistry WebBook: Propanenitrile, 3-methoxy-. National Institute of Standards and Technology. [Link]

-

Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society. [Link]

-

Dallmann, A., et al. Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]

- Google Patents. (2023).

-

Royal Society of Chemistry. Supplementary Material. [Link]

-

ChemBK. 3-(3-Methoxyphenyl)-3-oxopropanenitrile - Physico-chemical Properties. [Link]

-

NIST. Chemistry WebBook: 2-Propenal, 3-(2-methoxyphenyl)-. National Institute of Standards and Technology. [Link]

-

Ghorbani-Vaghei, R., & Dastgir, M. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

-

Wang, Y., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters. [Link]

-

NIST. Chemistry WebBook: Phenol, 2-methoxy-. National Institute of Standards and Technology. [Link]

-

ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... [Link]

-

Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2). [Link]

-

NIST. Chemistry WebBook: (2-Methoxyphenyl)acetonitrile. National Institute of Standards and Technology. [Link]

-

PubChem. Compound Summary for CID 88310, (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl).... [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methoxyethane. [Link]

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 3-(3-Methoxyphenyl)-3-oxopropanenitrile | C10H9NO2 | CID 584716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxybenzoylacetonitrile

This guide provides a comprehensive overview of the core physicochemical properties of 2-Methoxybenzoylacetonitrile (CAS No. 35276-83-6), a key intermediate in various synthetic pathways of interest to the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the determination and application of its melting point and solubility characteristics.

Introduction to 2-Methoxybenzoylacetonitrile

2-Methoxybenzoylacetonitrile, also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a crystalline organic compound with the molecular formula C₁₀H₉NO₂. Its structure, featuring a methoxy-substituted benzene ring attached to a β-ketonitrile moiety, makes it a versatile building block in organic synthesis. Understanding its fundamental physical properties is paramount for its effective use in reaction design, purification, and formulation development. This guide will focus on two of its most critical parameters: melting point and solubility.

Core Physicochemical Properties

The melting point and solubility of a compound are not mere data points; they are indicators of purity, stability, and intermolecular forces, and they dictate the practical aspects of its handling and application in a laboratory setting.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Reported Melting Point:

The literature value for the melting point of 2-Methoxybenzoylacetonitrile is approximately 60-64°C [1].

Table 1: Physicochemical Data for 2-Methoxybenzoylacetonitrile

| Property | Value | Source(s) |

| CAS Number | 35276-83-6 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Colorless crystal or white powder | [1] |

| Melting Point | ~60-64°C | [1] |

| Boiling Point | ~343°C | [1] |

Solubility Profile

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. This property is crucial for selecting appropriate solvents for synthesis, extraction, recrystallization, and formulation.

Qualitative Solubility:

2-Methoxybenzoylacetonitrile exhibits the following solubility characteristics[1]:

-

Soluble in: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM)

-

Slightly soluble in: Ethanol, Chloroform

-

Almost insoluble in: Water

This solubility profile is consistent with a molecule that has both polar (ketone, nitrile, ether) and nonpolar (benzene ring) functionalities. The high solubility in polar aprotic solvents like DMSO and DCM, and lower solubility in protic solvents like ethanol and water, provides a strong basis for developing effective purification and reaction protocols.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for the determination of the melting point and solubility of 2-Methoxybenzoylacetonitrile. These methods are grounded in standard laboratory practices and are designed to ensure accuracy and reproducibility.

Protocol for Melting Point Determination

The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid. The following protocol utilizes the capillary method, a widely accepted technique.

Methodology:

-

Sample Preparation:

-

Ensure the 2-Methoxybenzoylacetonitrile sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height at the bottom of the tube.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Set a rapid heating rate (e.g., 10-20°C/minute) to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C/minute to allow for thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This is the melting point range.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point reading.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to a precise measurement.

Diagram 1: Workflow for Melting Point Determination

A streamlined workflow for accurate melting point determination.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of 2-Methoxybenzoylacetonitrile in a range of common laboratory solvents.

Methodology:

-

Initial Screening in Water:

-

To a small test tube, add approximately 10-20 mg of 2-Methoxybenzoylacetonitrile.

-

Add 1 mL of deionized water.

-

Vortex or shake the tube vigorously for 30 seconds.

-

Observe for dissolution. If the solid remains, the compound is classified as insoluble in water.

-

-

Screening in Organic Solvents:

-

Repeat the process described in step 1 with the following solvents:

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Ethanol

-

Chloroform

-

Hexanes (as a nonpolar reference)

-

-

Record observations for each solvent, noting whether the compound is fully soluble, partially soluble, or insoluble.

-

Causality Behind Experimental Choices:

-

Standardized Amounts: Using consistent amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.

-

Vigorous Agitation: Ensures that the entire surface area of the solid is exposed to the solvent, facilitating dissolution.

Diagram 2: Decision Tree for Solubility Assessment

A systematic approach to qualitative solubility testing.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methoxybenzoylacetonitrile.

-

General Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (nitrile rubber is a suitable choice), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The melting point and solubility of 2-Methoxybenzoylacetonitrile are fundamental properties that are critical for its successful application in research and development. The data and protocols presented in this guide provide a solid foundation for scientists to handle, purify, and utilize this versatile compound with confidence and precision. Adherence to the detailed experimental procedures will ensure the generation of reliable and reproducible results, which is the cornerstone of scientific integrity.

References

-

ChemBK. (2024). 2-METHOXYBENZOYLACETONITRILE. Retrieved from [Link]

-

AA Blocks. (n.d.). 2-Methoxybenzoylacetonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (2024). Safety Data Sheet - 2-Methoxyphenylacetonitrile. Retrieved from a representative SDS for a similar nitrile compound.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

- U.S. Pharmacopeia. (n.d.). <741> Melting Range or Temperature.

Sources

Spectroscopic Data for 2-Methoxybenzoylacetonitrile: An In-depth Technical Guide

Introduction

2-Methoxybenzoylacetonitrile, systematically named 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a β-ketonitrile of significant interest in organic synthesis.[1] It serves as a versatile building block for the synthesis of a variety of heterocyclic compounds and has potential applications in medicinal chemistry and materials science.[2] The unique structural features of 2-Methoxybenzoylacetonitrile, particularly the presence of a methoxy group on the benzoyl moiety, influence its electronic properties and reactivity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxybenzoylacetonitrile. In the absence of readily available, published experimental spectra for this specific molecule, this guide will present a detailed prediction of its spectral characteristics based on the well-documented data of the parent compound, benzoylacetonitrile, and the known effects of a 2-methoxy substituent. The discussion will also delve into the critical aspect of keto-enol tautomerism, a phenomenon inherent to β-dicarbonyl and related compounds, which profoundly impacts their spectroscopic signatures.

Molecular Structure and Keto-Enol Tautomerism

2-Methoxybenzoylacetonitrile can exist as a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a fundamental concept in the study of β-dicarbonyl compounds and their analogues. The relative populations of the keto and enol forms are influenced by factors such as the solvent, temperature, and pH.

Caption: Predicted fragmentation pathway for 2-Methoxybenzoylacetonitrile.

Causality Behind Predictions:

The fragmentation pattern is predicted based on the known fragmentation of aromatic ketones and nitriles. The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group. The formation of the 2-methoxybenzoyl cation (m/z = 107) is expected to be a prominent fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 2-Methoxybenzoylacetonitrile.

Infrared (IR) Spectroscopy (ATR Method)

-

Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean. A background spectrum should be run first. Place a small amount of the solid sample directly onto the crystal.

-

Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically processed to show absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for 2-Methoxybenzoylacetonitrile. The key to understanding its spectra lies in recognizing the presence of the keto-enol tautomeric equilibrium, which gives rise to distinct signals for each form, particularly in NMR spectroscopy. The predicted IR, ¹H NMR, ¹³C NMR, and mass spectral data, based on the well-characterized parent compound benzoylacetonitrile, offer a robust framework for the identification and characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers in acquiring high-quality spectroscopic data.

References

-

PubChem. Benzoylacetonitrile. [Link]

-

SpectraBase. Benzoylacetonitrile. [Link]

-

J&K Scientific LLC. 2-Methoxybenzoylacetonitrile. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxybenzoylacetonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic chemistry for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-Methoxybenzoylacetonitrile, a compound of interest in medicinal chemistry. In the absence of readily available experimental spectra, this paper leverages established NMR principles, substituent effects, and spectral data from analogous compounds to provide a robust prediction and interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of spectral assignment, the underlying chemical principles, and a standardized protocol for experimental data acquisition.

Introduction: The Role of NMR in Structural Elucidation

The precise characterization of molecular structure is a cornerstone of chemical research and development. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For a molecule such as 2-Methoxybenzoylacetonitrile, with its distinct aromatic and aliphatic regions, as well as electron-withdrawing and -donating groups, NMR provides a powerful tool to confirm its identity and purity.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-Methoxybenzoylacetonitrile. The predictions are grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the well-documented effects of substituents on aromatic systems. By examining the spectra of related compounds, such as 2-methoxyacetophenone and acetophenone, we can confidently anticipate the spectral features of the target molecule.[1][2]

Molecular Structure and Atom Labeling

To facilitate a clear and concise discussion of the NMR spectra, the atoms of 2-Methoxybenzoylacetonitrile are labeled as shown in the diagram below. This labeling convention will be used throughout this guide.

Caption: Molecular structure of 2-Methoxybenzoylacetonitrile with atom labeling for NMR assignment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Methoxybenzoylacetonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the methoxy protons. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing benzoyl group will generally deshield adjacent protons, shifting them downfield, while the electron-donating methoxy group will shield nearby protons, moving them upfield.

Table 1: Predicted ¹H NMR Data for 2-Methoxybenzoylacetonitrile in CDCl₃

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | 7.8 - 8.0 | dd | J ≈ 7.5, 1.8 | 1H |

| H4 | 7.5 - 7.7 | ddd | J ≈ 8.0, 7.5, 1.8 | 1H |

| H5 | 7.0 - 7.2 | ddd | J ≈ 8.0, 7.5, 1.0 | 1H |

| H3 | 6.9 - 7.1 | d | J ≈ 8.0 | 1H |

| C8-H | 4.0 - 4.2 | s | - | 2H |

| C10-H (OCH₃) | 3.9 - 4.1 | s | - | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H3, H4, H5, H6): These protons on the benzene ring will appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.

-

H6: This proton is ortho to the electron-withdrawing carbonyl group, which will cause a significant downfield shift, likely in the range of 7.8 - 8.0 ppm. It will appear as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 7.5 Hz) and H4 (meta coupling, J ≈ 1.8 Hz).

-

H4: This proton is para to the methoxy group and meta to the carbonyl group. It is expected to be a doublet of doublet of triplets (ddd) due to coupling with H3 (ortho, J ≈ 8.0 Hz), H5 (ortho, J ≈ 7.5 Hz), and H6 (meta, J ≈ 1.8 Hz). Its chemical shift is predicted to be in the range of 7.5 - 7.7 ppm.

-

H5: This proton is meta to both the methoxy and carbonyl groups. It will likely appear as a doublet of doublet of triplets (ddd) due to coupling with H4 (ortho, J ≈ 7.5 Hz), H6 (ortho, J ≈ 8.0 Hz), and H3 (meta, J ≈ 1.0 Hz). Its chemical shift is anticipated to be between 7.0 and 7.2 ppm.

-

H3: This proton is ortho to the electron-donating methoxy group, which will cause an upfield shift compared to the other aromatic protons. It is expected to appear as a doublet (d) due to coupling with H4 (ortho, J ≈ 8.0 Hz), in the range of 6.9 - 7.1 ppm.

-

-

Methylene Protons (C8-H): The two protons on the carbon adjacent to the carbonyl and cyano groups are chemically equivalent and are expected to appear as a singlet in the range of 4.0 - 4.2 ppm. The deshielding effect of the adjacent carbonyl and nitrile groups causes this downfield shift.

-

Methoxy Protons (C10-H): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.9 - 4.1 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of 2-Methoxybenzoylacetonitrile. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms and functional groups.

Table 2: Predicted ¹³C NMR Data for 2-Methoxybenzoylacetonitrile in CDCl₃

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 195 - 200 |

| C1 | 135 - 140 |

| C4 | 133 - 136 |

| C6 | 130 - 133 |

| C2 | 158 - 162 |

| C5 | 120 - 123 |

| C3 | 110 - 113 |

| C9 (CN) | 115 - 120 |

| C8 (CH₂) | 25 - 30 |

| C10 (OCH₃) | 55 - 58 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C7): The carbonyl carbon is highly deshielded and will appear significantly downfield, in the range of 195 - 200 ppm.[2]

-

Aromatic Carbons (C1-C6):

-

C2: This carbon is directly attached to the electronegative oxygen of the methoxy group and will be the most downfield of the aromatic carbons (excluding C1), predicted to be in the 158 - 162 ppm range.

-

C1: The carbon attached to the benzoyl group will also be downfield due to the electron-withdrawing nature of the carbonyl, expected around 135 - 140 ppm.

-

C4 and C6: These carbons will have intermediate chemical shifts in the aromatic region, predicted between 130 and 136 ppm.

-

C3 and C5: These carbons will be the most upfield of the aromatic CH carbons, with expected shifts between 110 and 123 ppm.

-

-

Nitrile Carbon (C9): The carbon of the cyano group typically appears in the 115 - 120 ppm range.

-

Methylene Carbon (C8): The aliphatic methylene carbon will be found in the upfield region of the spectrum, predicted to be between 25 and 30 ppm.

-

Methoxy Carbon (C10): The carbon of the methoxy group will have a characteristic chemical shift in the range of 55 - 58 ppm.[1]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Methoxybenzoylacetonitrile.

5.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-Methoxybenzoylacetonitrile for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[4] The residual proton signal of CDCl₃ at 7.26 ppm can serve as an internal reference for the ¹H spectrum, and the carbon signal at 77.16 ppm for the ¹³C spectrum.[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation and data acquisition.

5.2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (ns): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is recommended.[7]

-

Acquisition Time (aq): 2-4 seconds.[8]

-

Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Methoxybenzoylacetonitrile. By applying fundamental NMR principles and drawing comparisons with structurally similar molecules, we have established a reliable spectral forecast that can aid in the identification and characterization of this compound. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data. This comprehensive analysis serves as a valuable resource for researchers working with this and related molecular scaffolds, facilitating efficient and accurate structural verification.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of St Andrews. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

Hans J. Reich, University of Wisconsin. Notes on NMR Solvents. [Link]

-

The Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]

-

SDSU NMR Facility. Basic Acquisition Parameters. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

The Royal Society of Chemistry. Table of Contents. [Link]

Sources

Mass spectrometry analysis of 2-Methoxybenzoylacetonitrile

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxybenzoylacetonitrile

Introduction: Characterizing a Key Synthetic Intermediate

2-Methoxybenzoylacetonitrile, also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a multifunctional organic compound featuring a methoxy-substituted aromatic ring, a ketone, and a nitrile group. Its structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Unambiguous structural confirmation is a critical step in any synthetic workflow, and mass spectrometry (MS) stands as the definitive technique for this purpose. It provides not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's specific arrangement and connectivity.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Methoxybenzoylacetonitrile. We will move beyond procedural steps to explore the causal reasoning behind methodological choices, from selecting the appropriate ionization technique to interpreting the resulting fragmentation patterns. The protocols and interpretations described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for their analytical work.

Physicochemical Properties and Analytical Considerations

Before analysis, understanding the fundamental properties of the analyte is crucial for method development.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO₂ | [N/A] |

| Molecular Weight | 175.18 g/mol | [N/A] |

| Monoisotopic Mass | 175.0633 u | [N/A] |

| Appearance | Colorless crystal or white powder | [1] |

| Melting Point | Approx. 60-64°C | [1] |

| Solubility | Soluble in DMSO, dichloromethane; slightly soluble in ethanol | [1] |

The compound's moderate molecular weight and expected volatility make it an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, its solubility in common reversed-phase solvents also permits analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), offering flexibility depending on sample complexity and analytical goals.

Core Principles: Selecting the Optimal Ionization Technique

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature of the resulting mass spectrum. The primary decision is between "hard" and "soft" ionization techniques.

-

Electron Ionization (EI): A hard ionization technique where the analyte is bombarded with high-energy (typically 70 eV) electrons.[2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] While the molecular ion may be weak or absent, the resulting fragment pattern is rich in structural information, making EI the gold standard for structural elucidation and library matching.

-

Soft Ionization (ESI/CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) impart less energy to the analyte.[4] They typically produce an abundant protonated molecule ([M+H]⁺) or other adducts, providing clear confirmation of the molecular weight.[5] Fragmentation is minimal unless induced in a secondary step (MS/MS).

Recommendation: For initial characterization and structural confirmation of a pure standard, GC-MS with Electron Ionization is the preferred method due to the highly informative and predictable fragmentation patterns it generates. For analyzing the compound in complex matrices or for high-throughput quantification, LC-MS with ESI would be more appropriate.

Analytical Workflow: From Sample to Spectrum

A robust analytical workflow ensures reproducibility and data integrity. The process involves careful sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation.

Caption: A typical workflow for the GC-MS analysis of 2-Methoxybenzoylacetonitrile.

Experimental Protocol: GC-MS with Electron Ionization (EI)

This protocol provides a self-validating system for the analysis of 2-Methoxybenzoylacetonitrile.

1. Sample Preparation:

- Accurately weigh and dissolve the 2-Methoxybenzoylacetonitrile standard in high-purity dichloromethane to a final concentration of 1 mg/mL.

- Vortex the solution to ensure complete dissolution.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.

- Injector Temperature: 250 °C.

- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 15 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes.

- Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-300.

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Interpretation of the Electron Ionization Mass Spectrum

While a published spectrum for 2-Methoxybenzoylacetonitrile is not available in major public databases, the fragmentation pattern can be reliably predicted based on fundamental principles of mass spectrometry and by referencing the spectrum of its close isomer, 4-Methoxybenzoylacetonitrile, which is available in the NIST database.[2] The core fragmentation will be driven by the stability of the resulting ions, primarily through cleavage adjacent to the carbonyl group.[6]

The Molecular Ion (M•⁺): The molecular ion represents the intact molecule with one electron removed. For 2-Methoxybenzoylacetonitrile (C₁₀H₉NO₂), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 175. This peak should be reasonably abundant due to the stability conferred by the aromatic ring.

Primary Fragmentation: Alpha-Cleavage Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is the most dominant fragmentation pathway for ketones.[7] Two primary alpha-cleavage events are expected:

-

Formation of the 2-Methoxybenzoyl Cation (m/z 135): This is the most anticipated and likely the base peak of the spectrum. The bond between the carbonyl carbon and the methylene group breaks, resulting in the loss of a cyanomethyl radical (•CH₂CN, 40 u). The resulting 2-methoxybenzoyl cation is highly stabilized by resonance with the aromatic ring and the oxygen atom.

-

Formation of the Acylium Ion (m/z 66): The alternative alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This results in the loss of a 2-methoxyphenyl radical (•C₇H₇O, 107 u) and the formation of the [O=C-CH₂-CN]⁺ ion at m/z 66. This peak is expected to be of lower intensity compared to the m/z 135 peak due to the superior stability of the 2-methoxybenzoyl cation.

Secondary Fragmentation Pathways: The primary fragment ions will undergo further fragmentation:

-

Loss of CO from the Benzoyl Cation: The 2-methoxybenzoyl cation (m/z 135) can lose a neutral carbon monoxide (CO, 28 u) molecule to form the 2-methoxyphenyl cation at m/z 107 .

-

Loss of a Methyl Radical: The 2-methoxyphenyl cation (m/z 107) can then lose a methyl radical (•CH₃, 15 u) from the methoxy group to yield an ion at m/z 92 .

Caption: Predicted EI fragmentation pathway for 2-Methoxybenzoylacetonitrile.

Summary of Key Diagnostic Ions:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 175 | [C₁₀H₉NO₂]•⁺ | Molecular Ion (M•⁺) |

| 135 | [CH₃O-C₆H₄-CO]⁺ | Alpha-cleavage: M - •CH₂CN |

| 107 | [CH₃O-C₆H₄]⁺ | From m/z 135: Loss of CO |

| 92 | [C₆H₄O]⁺ | From m/z 107: Loss of •CH₃ |

| 66 | [O=C-CH₂-CN]⁺ | Alpha-cleavage: M - •C₇H₇O |

Conclusion

The mass spectrometric analysis of 2-Methoxybenzoylacetonitrile is straightforward when a systematic approach is employed. Electron Ionization is the technique of choice for definitive structural confirmation, yielding a rich and predictable fragmentation pattern dominated by alpha-cleavage. The formation of the highly stable 2-methoxybenzoyl cation at m/z 135 serves as the primary diagnostic ion. By understanding the fundamental principles of ionization and fragmentation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

ChemBK. (2024). 2-METHOXYBENZOYLACETONITRILE - Introduction. Available at: [Link]

-

NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Song, F., et al. (2016). Benzyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. In Analytical Chemistry. Available at: [Link]

-

NIST. (n.d.). o-Methoxybenzonitrile. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. In LCGC North America. Available at: [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. Available at: [Link]

-

Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. In Indian Journal of Chemistry - Section B. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Retrieved from: [Link]

-

NIST. (n.d.). 4-Methoxybenzoylacetonitrile. In NIST Chemistry WebBook. Retrieved from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from: [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]

-

Schänzer, W., et al. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. In Refubium - Freie Universität Berlin. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from: [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from: [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from: [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Available at: [Link]

Sources

- 1. Benzyl nitrile [webbook.nist.gov]

- 2. 4-Methoxybenzoylacetonitrile [webbook.nist.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. m.youtube.com [m.youtube.com]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

Introduction: The Vibrational Fingerprint of a Molecule

An In-depth Technical Guide to the FT-IR Spectrum of 2-Methoxybenzoylacetonitrile

Prepared by: Gemini, Senior Application Scientist

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences. Its power lies in its ability to probe the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed radiation. The resulting spectrum is a unique "fingerprint," providing invaluable structural information about the functional groups present. This guide provides an in-depth analysis of the FT-IR spectrum of 2-Methoxybenzoylacetonitrile (also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile), a compound featuring a rich array of functional groups that serve as an excellent case study for spectral interpretation. Understanding this spectrum is critical for researchers in drug development and organic synthesis for identity confirmation, purity assessment, and reaction monitoring.

Molecular Structure: A Multifunctional Landscape

To properly interpret the FT-IR spectrum, we must first understand the molecular architecture of 2-Methoxybenzoylacetonitrile. Its chemical formula is C₁₀H₉NO₂.[1] The structure is characterized by several key functional groups, each with distinct vibrational signatures:

-

Aryl Ketone: A carbonyl group (C=O) conjugated with an ortho-substituted benzene ring.

-

Nitrile: A carbon-nitrogen triple bond (-C≡N).

-

Aromatic Ether: A methoxy group (-OCH₃) attached to the benzene ring.

-

Methylene Group: An aliphatic -CH₂- group situated between the carbonyl and nitrile functionalities.

-

Ortho-Disubstituted Benzene Ring: The aromatic core with substituents at adjacent positions.

Each of these groups will give rise to characteristic absorption bands in the FT-IR spectrum.

Deconstructing the Spectrum: A Guided Interpretation

The FT-IR spectrum of 2-Methoxybenzoylacetonitrile is best analyzed by dissecting it into regions corresponding to the vibrations of its constituent functional groups.

The Nitrile Group (-C≡N) Stretch

The carbon-nitrogen triple bond stretch is one of the most readily identifiable peaks in an IR spectrum due to its characteristic position and appearance.

-

Expected Frequency: For aromatic nitriles, this vibration typically occurs in the 2240–2220 cm⁻¹ range.[2] The conjugation with the aromatic system slightly lowers the frequency compared to saturated nitriles (2260–2240 cm⁻¹).[2]

-

Spectral Signature: This peak is expected to be sharp and of strong intensity.[2][3] Its unique position in a relatively uncongested region of the spectrum makes it a powerful diagnostic tool for confirming the presence of the nitrile moiety.[2]

The Carbonyl Group (C=O) Stretch

The carbonyl stretch is typically the most intense absorption in the spectrum due to the large change in dipole moment during the vibration.

-

Expected Frequency: For α,β-unsaturated or aryl ketones, the C=O stretching vibration is observed in the 1685–1666 cm⁻¹ region.[4] The electron-donating resonance effect of the benzene ring and the methoxy group weakens the C=O double bond, shifting its absorption to a lower wavenumber compared to a simple aliphatic ketone (ca. 1715 cm⁻¹).[4]

-

Spectral Signature: A very strong and sharp absorption band.

Aromatic and Aliphatic C-H Stretching Region (3100-2800 cm⁻¹)

This region contains signals from the C-H bonds of both the aromatic ring and the aliphatic methylene and methoxy groups.

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the benzene ring typically appear as multiple weak to medium, sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methoxy (-OCH₃) groups will appear just below 3000 cm⁻¹. These are typically observed between 2960 cm⁻¹ and 2850 cm⁻¹.

The Aromatic "Fingerprint" Region (1600-1400 cm⁻¹ and below)

The region below 1600 cm⁻¹ is often complex but provides critical structural information, particularly about the aromatic system.

-

Aromatic C=C Stretches: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp bands of variable intensity, typically around 1600, 1580, 1500, and 1450 cm⁻¹.

-

Aryl Ether C-O Stretches: The methoxy group gives rise to two characteristic C-O stretching bands. The asymmetric stretch (Ar-O) is typically stronger and appears around 1250 cm⁻¹. The symmetric stretch (O-CH₃) is found near 1040 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined from strong absorptions in the 900-690 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹.

Summary of Key Vibrational Frequencies

The expected FT-IR absorption bands for 2-Methoxybenzoylacetonitrile are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| > 3000 | Aromatic C-H | C-H Stretch | Medium, Sharp |

| < 3000 | Aliphatic C-H (-CH₂-, -OCH₃) | C-H Stretch | Medium, Sharp |

| 2240 - 2220 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp |

| 1685 - 1666 | Aryl Ketone (C=O) | C=O Stretch | Very Strong, Sharp |

| ~1600, 1580, 1500 | Aromatic Ring | C=C In-Ring Stretch | Medium to Strong |

| ~1450 | Methylene (-CH₂) | CH₂ Scissoring (Bending) | Medium |

| ~1250 | Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretch | Strong |

| ~1040 | Aryl Ether (Ar-O-C) | Symmetric C-O-C Stretch | Medium |

| ~750 | Aromatic Ring | C-H Out-of-Plane Bend (Ortho) | Strong |

Experimental Workflow for FT-IR Analysis

Obtaining a high-quality FT-IR spectrum of a solid sample like 2-Methoxybenzoylacetonitrile requires careful sample preparation. The Potassium Bromide (KBr) pellet method is a standard and reliable technique.

Sources

An In-depth Technical Guide on the Chemical Stability and Storage of 2-Methoxybenzoylacetonitrile

Abstract

2-Methoxybenzoylacetonitrile is a crucial intermediate in the synthesis of numerous pharmaceutical and fine chemical compounds. Maintaining its chemical integrity through appropriate storage and handling is fundamental to ensuring the reproducibility and success of synthetic protocols. This guide provides a comprehensive technical overview of the stability of 2-Methoxybenzoylacetonitrile, detailing potential degradation pathways and outlining optimal storage conditions. By integrating established scientific principles with practical, field-tested insights, this document serves as an essential resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of a Stable Precursor

In the realm of complex organic synthesis, the quality of starting materials is paramount. 2-Methoxybenzoylacetonitrile, with its reactive ketonitrile moiety and substituted aromatic ring, is a versatile building block for a diverse array of heterocyclic compounds and active pharmaceutical ingredients. However, its utility is directly linked to its purity. Degradation of this key intermediate can introduce impurities that may lead to undesirable side reactions, reduced yields, and significant challenges in the purification of final products. A thorough understanding of the factors governing the stability of 2-Methoxybenzoylacetonitrile is therefore a critical prerequisite for robust and scalable chemical processes.

Chemical Stability Profile: Key Factors and Degradation Pathways

The stability of 2-Methoxybenzoylacetonitrile is contingent on several environmental factors, including temperature, light, moisture, and pH. The interplay of these factors can initiate degradation cascades that compromise the compound's purity.

Thermal Stability

While specific decomposition data is not extensively published, it is prudent to handle 2-Methoxybenzoylacetonitrile with thermal caution. Prolonged exposure to elevated temperatures, particularly near or above its melting point (approximately 60-64°C), can induce decomposition or polymerization.[1]

Field-Proven Insight: Thermal stress often manifests as a discoloration of the material, progressing from white or colorless to yellow or brown. This visual cue is a strong indicator of degradation. For high-temperature reactions, it is best practice to use freshly purified 2-Methoxybenzoylacetonitrile and to conduct the reaction under an inert atmosphere to mitigate oxidative decomposition.

Photostability

Aromatic compounds, especially those bearing electron-donating groups like the methoxy substituent, are often susceptible to photodegradation. Exposure to ultraviolet (UV) radiation can promote the formation of reactive intermediates, leading to the generation of impurities. Therefore, it is crucial to protect 2-Methoxybenzoylacetonitrile from light sources.

Hydrolytic Stability and pH Sensitivity

The presence of both a nitrile and a ketone functional group renders 2-Methoxybenzoylacetonitrile susceptible to hydrolysis, a process that is significantly influenced by pH.

-

Acidic Conditions: Under strong acidic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide.

-

Alkaline Conditions: In the presence of strong bases, the compound may react.[1]

Given its limited solubility in water, hydrolysis is a greater concern in biphasic systems or in the presence of significant moisture.[1]

Incompatibilities

For safe and effective use, it is essential to avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2] Such interactions can lead to vigorous and potentially hazardous reactions.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of 2-Methoxybenzoylacetonitrile, a stringent set of storage and handling procedures must be implemented.

Optimal Storage Conditions

The following table outlines the recommended conditions for the long-term storage of 2-Methoxybenzoylacetonitrile.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place.[3][4] | Minimizes the rate of thermal degradation. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3][5] | Prevents exposure to atmospheric moisture and oxygen. |

| Light | Store in a dark location, protected from direct sunlight.[6] | Prevents photodegradation. |

| Container | Use a tightly sealed, appropriate container.[7] | Ensures protection from environmental factors. |

Step-by-Step Handling Workflow

The following workflow is a self-validating system designed to maintain the purity of 2-Methoxybenzoylacetonitrile during handling.

Caption: Recommended workflow for the safe handling and dispensing of 2-Methoxybenzoylacetonitrile.

Visualization of Stability and Degradation Factors

The interplay of various factors on the stability of 2-Methoxybenzoylacetonitrile can be visualized as a logical relationship diagram.

Caption: Logical relationships between environmental stressors, degradation pathways, and consequences for 2-Methoxybenzoylacetonitrile.

Experimental Protocols for Purity Assessment

Regular assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.

Detailed HPLC Protocol

-

Preparation of Standard Solutions:

-

Accurately weigh a reference standard of 2-Methoxybenzoylacetonitrile.

-

Dissolve in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.

-

Perform serial dilutions to generate a series of calibration standards.

-

-

Preparation of Sample Solution:

-

Accurately weigh the 2-Methoxybenzoylacetonitrile sample to be tested.

-

Dissolve in the same solvent as the standards to a concentration that falls within the calibration range.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak areas of the standards against their concentrations.

-

Determine the concentration of the sample solution from the calibration curve.

-

Calculate the purity of the sample.

-

Examine the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products.

-

Conclusion

The chemical stability of 2-Methoxybenzoylacetonitrile is a critical consideration for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—specifically, protection from heat, light, and moisture—scientists can significantly mitigate the risk of degradation. The implementation of routine analytical testing, such as the HPLC protocol provided, offers a robust system for verifying the purity and integrity of this vital chemical intermediate. A proactive approach to stability management will ultimately lead to more reliable, reproducible, and successful synthetic outcomes.

References

- ChemBK. (2024, April 9). 2-METHOXYBENZOYLACETONITRILE - Introduction.

- Unigel. (2021, May 25). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, July 30). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.

- ChemicalBook. (2025, February 1). 2-Methoxybenzonitrile - Safety Data Sheet.

- Atul Ltd. (2017, March). para Methoxy phenyl aceto nitrile.

- Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem.

- IndiaMART. (n.d.). 2-Methoxyphenyl Acetonitrile for Synthesis, High Purity Lab Chemical.

- Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methoxyphenylacetonitrile.

- ChemicalBook. (n.d.). 2-Methoxyphenylacetonitrile.

- Harper, D. B. (1976). The biochemical pathway for the breakdown of methyl cyanide (acetonitrile) in bacteria. Biochemical Journal, 157(1), 199–205.

- Xun, L., Topp, E., & Orser, C. S. (1992). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Journal of bacteriology, 174(24), 8003–8007.

- Loba Chemie. (n.d.). ACETONITRILE SPECIALLY DRIED.

- Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile.

- ResearchGate. (n.d.). Degradation Pathways.

- ChemicalBook. (n.d.). 2-Methoxyphenylacetonitrile CAS#: 7035-03-2.

- Wang, Y., et al. (2017). Degradation kinetics and pathways of haloacetonitriles by the UV/persulfate process. Chemical Engineering Journal, 320, 478-484.

- ChemicalBook. (n.d.). 2-Methoxyphenylacetonitrile.

- ChemicalBook. (n.d.). 2-Methoxyphenylacetonitrile CAS#: 7035-03-2.

Sources

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Methoxyphenyl Acetonitrile for Synthesis, High Purity Lab Chemical at Best Price [alphachemikaindia.com]

- 5. lobachemie.com [lobachemie.com]

- 6. atul.co.in [atul.co.in]

- 7. unigel.com.br [unigel.com.br]

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthetic Evolution of 2-Methoxybenzoylacetonitrile

Abstract

This in-depth technical guide charts the discovery and historical development of 2-Methoxybenzoylacetonitrile, a significant β-ketonitrile intermediate in contemporary organic and medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence is intrinsically linked to the broader evolution of synthetic methodologies for β-ketonitriles. We will explore the foundational chemical principles that underpin its synthesis, most notably the Claisen condensation, and provide a detailed, field-proven protocol for its preparation. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind the experimental design, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles, characterized by a ketone and a nitrile group separated by a methylene bridge, are a class of highly versatile organic intermediates.[1][2] Their unique electronic architecture, featuring an acidic α-carbon, makes them valuable precursors for a diverse array of more complex molecules, including pharmaceuticals, agrochemicals, and various heterocyclic compounds.[2][3] The presence of both a nucleophilic center (the deprotonated α-carbon) and electrophilic centers (the carbonyl carbon and the nitrile carbon) allows for a wide range of chemical transformations.

2-Methoxybenzoylacetonitrile, also known as 3-(2-methoxyphenyl)-3-oxopropanenitrile, is a member of this important class.[4] Its structure, incorporating a methoxy-substituted phenyl ring, offers additional opportunities for molecular elaboration and has made it a valuable building block in the synthesis of biologically active compounds.

Historical Context: The Dawn of β-Ketonitrile Synthesis

The history of 2-Methoxybenzoylacetonitrile is interwoven with the development of fundamental carbon-carbon bond-forming reactions. The most pertinent of these is the Claisen condensation , a reaction first described by Rainer Ludwig Claisen in 1887.[5] This reaction initially involved the self-condensation of two ester molecules in the presence of a strong base to form a β-keto ester.[5][6]

A crucial evolution of this reaction for the synthesis of β-ketonitriles is the "crossed" Claisen condensation . In this variation, an ester reacts with a different carbonyl compound, in this case, a nitrile. The use of a nitrile, such as acetonitrile, as the nucleophilic partner in a Claisen-type condensation provides a direct route to β-ketonitriles. The driving force for this reaction is the formation of a highly stabilized enolate anion of the resulting β-ketonitrile, which is more acidic than the starting nitrile.[7][8]

Early methods for the acylation of nitrile anions with esters often employed bases like sodium methoxide, sodium ethoxide, or sodium amide.[1] These foundational studies laid the groundwork for the reliable and scalable synthesis of a wide variety of β-ketonitriles, including 2-Methoxybenzoylacetonitrile.

Synthesis of 2-Methoxybenzoylacetonitrile: A Modern Approach

The most common and efficient method for the laboratory and industrial-scale synthesis of 2-Methoxybenzoylacetonitrile is through a crossed Claisen condensation between an ester of 2-methoxybenzoic acid and acetonitrile.

Reaction Mechanism

The synthesis proceeds via the following key steps:

-

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, deprotonates acetonitrile to form a resonance-stabilized carbanion (acetonitrile enolate).

-

Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-methoxybenzoate ester.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form the β-ketonitrile.

-

Deprotonation of the Product: The newly formed 2-Methoxybenzoylacetonitrile is more acidic than acetonitrile. The alkoxide base present in the reaction mixture deprotonates the β-ketonitrile at the α-carbon, forming a stable enolate. This irreversible deprotonation step drives the reaction to completion.

-

Acidic Workup: A final acidic workup step is required to protonate the enolate and yield the neutral 2-Methoxybenzoylacetonitrile product.[9]

Visualizing the Synthesis Workflow

Caption: General experimental workflow for the synthesis of 2-Methoxybenzoylacetonitrile.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of 2-Methoxybenzoylacetonitrile.

Materials:

-

Methyl 2-methoxybenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Addition of Solvent and Acetonitrile: Add anhydrous toluene to the flask, followed by the dropwise addition of anhydrous acetonitrile (1.1 eq) at room temperature under a nitrogen atmosphere.

-

Addition of Ester: To the resulting suspension, add methyl 2-methoxybenzoate (1.0 eq) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water.

-

Acidification: Acidify the aqueous layer to a pH of 5-6 with concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2-Methoxybenzoylacetonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2-Methoxybenzoylacetonitrile is presented in the table below.